molecular formula C15H16N2OS B5882214 2-(ETHYLSULFANYL)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE

2-(ETHYLSULFANYL)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE

Cat. No.: B5882214
M. Wt: 272.4 g/mol
InChI Key: QAXDERXHTSRSPF-UHFFFAOYSA-N
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Description

2-(ETHYLSULFANYL)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is an organic compound that features a benzamide core with an ethylsulfanyl group and a pyridin-3-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHYLSULFANYL)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core:

    Introduction of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the benzamide intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(ETHYLSULFANYL)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzamide core or the pyridin-3-ylmethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide or pyridine rings.

Scientific Research Applications

2-(ETHYLSULFANYL)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(ETHYLSULFANYL)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl and pyridin-3-ylmethyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-(ETHYLSULFANYL)-3-[(PYRIDIN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE: This compound shares a similar structure but has a dihydroquinazolinone core instead of a benzamide core.

    1-[6-(ETHYLSULFANYL)PYRIDIN-3-YL]ETHYL(METHYL)AMINE: This compound has a similar pyridine substituent but differs in the amine group attached to the ethylsulfanyl group.

Uniqueness

2-(ETHYLSULFANYL)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzamide core, coupled with the ethylsulfanyl and pyridin-3-ylmethyl groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-ethylsulfanyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-2-19-14-8-4-3-7-13(14)15(18)17-11-12-6-5-9-16-10-12/h3-10H,2,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXDERXHTSRSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807525
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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